N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound characterized by a benzodioxole moiety linked via an oxygen atom to a but-2-ynyl chain, which is further connected to an acetamide group bearing a pyrrolidinedione (2,5-dioxopyrrolidin-1-yl) substituent. The benzodioxole group is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-15(10-19-16(21)5-6-17(19)22)18-7-1-2-8-23-12-3-4-13-14(9-12)25-11-24-13/h3-4,9H,5-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOITIQIRWMZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This compound's unique structure combines a benzo[d][1,3]dioxole moiety with a pyrrolidine derivative, which may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 449.5 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄ |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1448030-83-8 |
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar benzo[d][1,3]dioxole derivatives possess anticancer properties through mechanisms such as:
- Inhibition of Cell Proliferation : Compounds were tested using the Sulforhodamine B (SRB) assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. The results indicated IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
-
Mechanisms of Action : The anticancer effects are attributed to:
- EGFR Inhibition : Targeting epidermal growth factor receptor pathways.
- Induction of Apoptosis : Evaluated through annexin V-FITC assays and mitochondrial pathway assessments involving proteins like Bax and Bcl-2 .
- Cell Cycle Arrest : Studies showed alterations in cell cycle progression in treated cells.
Anti-inflammatory Activity
Compounds containing the benzo[d][1,3]dioxole structure often demonstrate anti-inflammatory properties. The sulfonamide moiety present in related compounds has been associated with inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential therapeutic applications in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Cytotoxicity Studies : A study on benzodioxole derivatives showed promising results against solid tumor cell lines with varying degrees of cytotoxicity. Compounds demonstrated IC50 values ranging from 26 to 65 µM against different cancer types .
- In Vivo Studies : In vivo experiments involving diabetic mouse models indicated that some derivatives exhibited significant α-amylase inhibition, suggesting potential applications in managing diabetes alongside their anticancer properties .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines. For instance, derivatives of sulfonamides have shown the ability to inhibit tumor growth by targeting pathways involved in cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Applications
The sulfonamide group present in the compound is often associated with anti-inflammatory properties. The mechanism of action typically involves the inhibition of specific enzymes related to inflammatory pathways. Compounds with similar structures have been investigated for their ability to modulate inflammatory responses, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Antidiabetic Potential
Recent studies have explored the potential of benzodioxole derivatives as inhibitors of enzymes like α-amylase, which plays a critical role in carbohydrate metabolism. Compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have shown promising results in inhibiting α-amylase activity, indicating their potential use in managing diabetes and obesity .
Case Study 1: Anticancer Activity
A study conducted on benzodioxole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The research highlighted that these compounds could serve as effective agents in targeted cancer therapies due to their selective cytotoxicity against malignant cells while sparing normal cells .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties of sulfonamide derivatives, researchers found that these compounds significantly reduced inflammation markers in animal models. This study supports the potential use of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)-2-(2,5-dioxopyrrolidin-1-yyl)acetamide in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Key Differences :
- Linker Flexibility : Piperazine derivatives use flexible ethyl or methylene bridges, whereas the target compound employs a rigid but-2-ynyl spacer.
- Substituent Effects : Halogenated aryl groups (e.g., 2,4-difluoro, 3-chloro) in piperazine derivatives may enhance lipophilicity and binding to hydrophobic pockets, contrasting with the target’s pyrrolidinedione, which offers hydrogen-bonding sites.
- Melting Points : Piperazine derivatives generally exhibit higher melting points (164–203°C) compared to acetamide-based compounds (see §2.2), likely due to ionic interactions in their HCl salt forms .
Acetamide Derivatives with Benzodioxole Moieties
Thiadiazole-Substituted Acetamide
- 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (): Yield 78%, mp 171–172°C.
- Shares the benzodioxole-oxygen-acetamide core with the target compound but replaces pyrrolidinedione with a methylthio-thiadiazole group. The thiadiazole may confer metabolic stability and metal-binding capacity.
Triazole-Linked Acetamide
- 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide (): Synthesized via EDC/DMAP coupling.
Phenethyl Acetamides
Key Differences :
- Functional Groups : The target’s pyrrolidinedione is unique among compared acetamides, which utilize thiadiazole, triazole, or benzyloxy substituents.
- Synthetic Yields : Acetamide derivatives generally exhibit higher yields (65–82%) compared to piperazine-based compounds (55–78%), possibly due to milder reaction conditions .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
